molecular formula C14H15NO4 B11581747 2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid

2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid

Cat. No.: B11581747
M. Wt: 261.27 g/mol
InChI Key: DVPPHAOQOUZKKJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxy group, a carboxylic acid group, and an amino group linked to a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid typically involves the condensation of 2-hydroxybenzoic acid with an appropriate cyclohexanone derivative under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of various substituted derivatives

Mechanism of Action

The mechanism of action of 2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its combination of functional groups and the presence of a cyclohexylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-hydroxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C14H15NO4/c16-12-4-2-1-3-9(12)8-15-10-5-6-11(14(18)19)13(17)7-10/h5-8,15,17H,1-4H2,(H,18,19)/b9-8+

InChI Key

DVPPHAOQOUZKKJ-CMDGGOBGSA-N

Isomeric SMILES

C1CCC(=O)/C(=C/NC2=CC(=C(C=C2)C(=O)O)O)/C1

Canonical SMILES

C1CCC(=O)C(=CNC2=CC(=C(C=C2)C(=O)O)O)C1

Origin of Product

United States

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